molecular formula C15H12N2OS B5644412 3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5644412
M. Wt: 268.3 g/mol
InChI Key: BYVWXIIHUHVAMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives that could encompass 3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, has been reported through various methods. A notable approach is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide. This method is praised for its green chemistry aspects, including step economy and ease of purification (Shi et al., 2018). Another efficient synthesis method involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, resulting in derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones with good yields (Chen, Nie, & Ding, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been elucidated using various analytical techniques. For instance, X-ray crystallography has confirmed the structure of derivatives, highlighting the importance of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in the binding modes of these molecules (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo a variety of chemical reactions, including cycloadditions and annulation reactions, to yield novel derivatives with diverse functional groups. These reactions are facilitated by their reactive sites and the presence of substituents like the allyl and phenyl groups, which can significantly influence the reactivity and outcome of the reactions (Sharma & Mahajan, 1997).

properties

IUPAC Name

5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-2-8-17-10-16-14-13(15(17)18)12(9-19-14)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVWXIIHUHVAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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